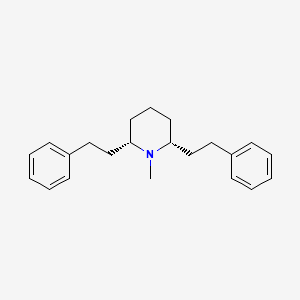

Lobelane

Description

Structure

3D Structure

Properties

CAS No. |

530-51-8 |

|---|---|

Molecular Formula |

C22H29N |

Molecular Weight |

307.5 g/mol |

IUPAC Name |

(2S,6R)-1-methyl-2,6-bis(2-phenylethyl)piperidine |

InChI |

InChI=1S/C22H29N/c1-23-21(17-15-19-9-4-2-5-10-19)13-8-14-22(23)18-16-20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3/t21-,22+ |

InChI Key |

ISVBJSRQEBWKPB-SZPZYZBQSA-N |

Isomeric SMILES |

CN1[C@H](CCC[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |

Canonical SMILES |

CN1C(CCCC1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Lobelane from Lobelia inflata: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of lobelane (B1250731), a piperidine (B6355638) alkaloid found in Lobelia inflata. While often overshadowed by its more abundant analogue, lobeline (B1674988), this compound has emerged as a significant molecule in neuropharmacological research due to its potent and selective inhibition of the vesicular monoamine transporter 2 (VMAT2). This document details the historical context of its discovery, modern protocols for its extraction and purification from plant material, methods for structural elucidation, and its key biological activities. Quantitative data are presented in tabular format for clarity, and critical experimental workflows and signaling pathways are illustrated using diagrams. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Lobelia inflata, commonly known as Indian tobacco, has a long history of use in traditional medicine.[1][2] It is a rich source of piperidine alkaloids, with (-)-lobeline being the most prominent constituent.[1][2] Among the numerous other alkaloids present in the plant is this compound, a structurally related compound that lacks the oxygen-containing functional groups of lobeline.[1][3] this compound is considered a minor alkaloid in Lobelia inflata.[4][5] Despite its lower abundance, this compound has garnered significant interest for its distinct pharmacological profile. It demonstrates greater selectivity for the vesicular monoamine transporter 2 (VMAT2) compared to lobeline, making it a valuable research tool and a promising lead compound for the development of therapeutics for substance use disorders, particularly methamphetamine addiction.[1][6] This guide will focus on the technical aspects of this compound's discovery and isolation from its natural source.

Discovery and Structural Elucidation

The discovery of this compound is intrinsically linked to the extensive phytochemical investigation of Lobelia inflata and the characterization of its primary alkaloid, lobeline. This compound was identified as a naturally occurring, defunctionalized analogue of lobeline.[7][8] Its structural elucidation was accomplished through a combination of classical chemical degradation methods and modern spectroscopic techniques.

The definitive identification and characterization of isolated this compound rely on a suite of analytical methods:

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which helps in identifying the core piperidine structure and the phenethyl side chains.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the precise arrangement of atoms, including the stereochemistry of the substituents on the piperidine ring. The cis-configuration of the two phenethyl groups at the C2 and C6 positions is a key structural feature.[7]

-

X-ray Crystallography: While often performed on synthetic derivatives, this technique provides unambiguous proof of the three-dimensional structure and absolute configuration of the molecule.

Isolation and Purification of this compound from Lobelia inflata

The isolation of this compound from Lobelia inflata involves a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by chromatographic separation to isolate the specific compound.

Experimental Protocol: Alkaloid Extraction and Isolation

This protocol outlines a general procedure for the extraction and purification of this compound.

1. Plant Material Preparation:

- Dried aerial parts (or the entire plant) of Lobelia inflata are coarsely powdered.

2. Extraction of Total Alkaloids (Acid-Base Extraction):

- The powdered plant material is moistened with an alkaline solution, such as 10% sodium bicarbonate, to liberate the free-base alkaloids.[9]

- The moistened material is then macerated or percolated with an organic solvent (e.g., petroleum ether, diethyl ether, or a mixture of chloroform (B151607) and methanol).[9]

- The organic extract containing the alkaloids is then partitioned with an acidic aqueous solution (e.g., water acidified to pH 3 with sulfuric or hydrochloric acid).[9] The protonated alkaloids will migrate to the aqueous phase.

- The acidic aqueous phase is separated, washed with a fresh organic solvent to remove neutral impurities, and then made alkaline again (e.g., with 10% sodium bicarbonate) to precipitate the free-base alkaloids.[9]

- The precipitated alkaloids are then extracted back into an organic solvent (e.g., diethyl ether).[9]

- The organic solvent is evaporated under reduced pressure to yield a crude alkaloid mixture.

3. Chromatographic Purification of this compound:

- The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel.

- A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

- Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

- Fractions enriched with this compound are combined and may require further purification using preparative HPLC on a reversed-phase column (e.g., C8 or C18) to achieve high purity.[10]

Visualization of the Isolation Workflow

Caption: Workflow for the isolation and purification of this compound.

Quantitative Data

The pharmacological evaluation of this compound has generated significant quantitative data regarding its interaction with key neurotransmitter transporters. The following tables summarize these findings, particularly in comparison to its parent compound, lobeline.

Table 1: Inhibition of Vesicular [³H]Dopamine (DA) Uptake

| Compound | Kᵢ (nM) for VMAT2 Inhibition | Potency Fold-Difference (vs. DAT) | Mechanism of VMAT2 Inhibition | Reference |

| This compound | 45 | 35-fold greater for VMAT2 | Competitive | [6][7] |

| Lobeline | Not specified in these terms in the provided text, but has a 67-fold greater potency for VMAT2 over DAT | 67-fold greater for VMAT2 | Competitive | [6][7] |

Table 2: Inhibition of Methamphetamine-Evoked Dopamine (B1211576) Overflow

| Compound | IC₅₀ (µM) | Iₘₐₓ (%) | Reference |

| This compound | 0.65 | 73 | [6][7] |

| Lobeline | 0.42 | 56.1 | [6][7] |

Biological Activity and Signaling Pathway

The primary mechanism of action for this compound's effects on the central nervous system is its interaction with the vesicular monoamine transporter 2 (VMAT2).[1][7] VMAT2 is a transport protein located on the membrane of synaptic vesicles in monoaminergic neurons. Its function is to load monoamine neurotransmitters, such as dopamine, from the cytoplasm into the vesicles, a critical step for their subsequent release into the synapse.

Psychostimulants like methamphetamine exert their effects by disrupting this process. Methamphetamine promotes the release of dopamine from synaptic vesicles into the cytoplasm and reverses the direction of the dopamine transporter (DAT), leading to a massive, non-vesicular release of dopamine into the synapse.

This compound acts as a competitive inhibitor of VMAT2.[6][7] By binding to VMAT2, it prevents the transporter from being hijacked by methamphetamine, thereby reducing the methamphetamine-induced release of dopamine from vesicles. This ultimately attenuates the reinforcing and stimulant effects of methamphetamine.[1][7]

Visualization of this compound's Mechanism of Action

Caption: this compound's inhibitory action on VMAT2 in a dopamine neuron.

Conclusion

This compound, a minor alkaloid from Lobelia inflata, represents a classic example of a natural product with significant, yet nuanced, pharmacological importance. While its discovery was an extension of the broader investigation into the chemistry of Lobelia, its unique profile as a potent and selective VMAT2 inhibitor has established its value in modern neuroscience and drug development. The methodologies for its isolation and purification, though requiring careful chromatographic separation from more abundant alkaloids, are well-established. As research into treatments for psychostimulant abuse continues, this compound and its analogues remain a critical structural scaffold for the design of novel therapeutics targeting monoaminergic systems.

References

- 1. Synthesis of Lobeline, this compound and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lobeline - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits methamphetamine-evoked dopamine release via inhibition of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antiepileptic activity of lobeline isolated from the leaf of Lobelia nicotianaefolia and its effect on brain GABA level in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lobelane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and pharmacological properties of lobelane (B1250731). It details the synthesis, mechanism of action, and key structure-activity relationships of this potent and selective Vesicular Monoamine Transporter 2 (VMAT2) inhibitor, intended as a valuable resource for professionals in drug discovery and development.

Chemical Structure

This compound is a defunctionalized, saturated analog of the natural alkaloid (-)-lobeline.[1][2] Its core structure consists of a central piperidine (B6355638) ring with two phenethyl substituents at the 2 and 6 positions and a methyl group on the nitrogen atom. The systematic name for this compound is cis-1-methyl-2,6-bis(2-phenylethyl)piperidine. Unlike its precursor, lobeline, this compound lacks the hydroxyl and carbonyl functional groups on its side chains, a modification that significantly enhances its selectivity for VMAT2 over nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][3]

Stereochemistry of this compound

The stereochemistry of the substituents on the piperidine ring is a critical determinant of this compound's biological activity. The carbon atoms at positions 2 and 6 are stereocenters.

-

Cis Isomer (this compound) : this compound itself is the meso compound, meaning it has stereocenters but is achiral due to an internal plane of symmetry. In this compound, the two phenethyl side chains are in a cis configuration relative to each other on the piperidine ring.[1][2] This specific arrangement is crucial for its high-potency inhibition of VMAT2.[4]

-

Trans Isomers : When the two phenethyl side chains are in a trans configuration, the molecule becomes chiral and exists as a pair of enantiomers: (+)-trans-lobelane and (-)-trans-lobelane.[1][2] Studies have shown that the trans isomers have a reduced affinity for VMAT2 compared to the cis isomer, highlighting the importance of the cis-stereochemistry for optimal interaction with the transporter.[2][5]

Quantitative Pharmacological Data

The pharmacological profile of this compound and its analogs has been extensively studied to elucidate structure-activity relationships (SAR). The data consistently show that this compound is a potent VMAT2 inhibitor with significant selectivity over the dopamine (B1211576) transporter (DAT).

Table 1: Inhibition of VMAT2 and DAT Function by this compound and its Analogs

| Compound | VMAT2 [³H]DTBZ Binding Kᵢ (µM)[2] | VMAT2 [³H]DA Uptake Kᵢ (µM)[2] | DAT [³H]DA Uptake Kᵢ (µM)[2] | VMAT2/DAT Selectivity Ratio ([³H]DA Uptake) |

|---|---|---|---|---|

| Lobeline | 2.04 | 0.47 | 31.6 | 67.2 |

| This compound (cis) | 0.97 | 0.045 | 1.57 | 34.9 |

| (+)-trans-Lobelane | 6.46 | 2.22 | 4.12 | 1.9 |

| (-)-trans-Lobelane | 5.32 | 3.83 | 1.12 | 0.3 |

| nor-lobelane | N/A | 0.044 | 1.63 | 37.0 |

Kᵢ values represent the mean from multiple experiments. A lower Kᵢ indicates higher binding affinity/inhibitory potency.

Table 2: Inhibition of Methamphetamine-Evoked Dopamine Overflow

| Compound | IC₅₀ (µM)[2] | Iₘₐₓ (%)[2] |

|---|---|---|

| Lobeline | 0.42 | 56.1 |

| This compound | 0.65 | 73.0 |

| (+)-trans-Lobelane | >3.0 | 34.0 |

IC₅₀ is the concentration causing 50% inhibition of dopamine overflow. Iₘₐₓ is the maximal inhibition observed.

Table 3: Kinetic Analysis of VMAT2 Inhibition

| Compound | Kₘ (µM)[2] | Vₘₐₓ (pmol/min/mg)[2] | Mechanism of Inhibition |

|---|---|---|---|

| Control | 0.11 | 46.7 | N/A |

| Lobeline | 0.29 | 50.2 | Competitive |

| This compound | 0.38 | 57.1 | Competitive |

Kinetic analysis of [³H]DA uptake into synaptic vesicles shows that this compound increases the Kₘ without significantly altering Vₘₐₓ, which is characteristic of a competitive inhibitor.[2]

Mechanism of Action: VMAT2 Inhibition

This compound's primary mechanism of action is the competitive inhibition of VMAT2.[2][6] VMAT2 is a transport protein located on the membrane of synaptic vesicles that is responsible for sequestering cytoplasmic monoamines, such as dopamine, into the vesicles. This process is essential for storing neurotransmitters prior to their release into the synapse.

By competitively inhibiting VMAT2, this compound prevents the packaging of dopamine into vesicles. This leads to a decrease in the releasable pool of dopamine. The therapeutic potential of this compound for methamphetamine abuse stems from this action; it potently attenuates the massive dopamine release evoked by methamphetamine.[2][4]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits methamphetamine-evoked dopamine release via inhibition of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Pharmacological Profile of Lobelane Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobelane (B1250731), a synthetic analog of the natural alkaloid lobeline, has garnered significant interest within the neuroscience and drug development communities for its potential as a pharmacotherapy for psychostimulant use disorder, particularly methamphetamine addiction.[1] Unlike its parent compound, lobeline, which exhibits a complex pharmacological profile with high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), this compound has been structurally modified to feature a more selective and potent interaction with the vesicular monoamine transporter 2 (VMAT2).[1][2] This enhanced selectivity for VMAT2, a key regulator of dopamine (B1211576) storage and release, positions this compound as a promising therapeutic candidate.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound hydrochloride, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways and workflows.

Core Mechanism of Action: Potent and Selective VMAT2 Inhibition

The principal mechanism of action of this compound hydrochloride is the potent and competitive inhibition of the vesicular monoamine transporter 2 (VMAT2).[3][4] VMAT2 is a presynaptic protein crucial for packaging monoamine neurotransmitters, such as dopamine (DA), from the neuronal cytoplasm into synaptic vesicles for subsequent release.[1] By inhibiting VMAT2, this compound disrupts this process, leading to a decrease in the vesicular storage of dopamine.[3] This action directly counteracts a core mechanism of the reinforcing effects of psychostimulants like methamphetamine, which induce a surge in synaptic dopamine.[1][4]

Kinetic analysis has revealed that this compound inhibits VMAT2 in a competitive manner.[3] In addition to its primary action at VMAT2, this compound also interacts with the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.[1] However, its potency at VMAT2 is significantly higher than at DAT, rendering it a selective VMAT2 inhibitor.[3][4] This selectivity is a key advantage over its parent compound, lobeline.[1]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound hydrochloride and related compounds at its primary molecular targets. This data, derived from preclinical studies, is essential for understanding its potency and selectivity.

Table 1: VMAT2 Binding Affinity and Functional Potency

| Compound | VMAT2 Binding (Ki, µM) | VMAT2 Function ([³H]DA Uptake Ki, nM) |

| This compound | 0.97 [3] | 45 [3] |

| Lobeline | 2.04[3] | - |

| nor-lobelane | - | 45[3] |

| (+)-trans-Lobelane | 6.46[3] | - |

| (-)-trans-Lobelane | 5.32[3] | - |

| Methamphetamine | 80.1[3] | - |

| Data compiled from studies on rat brain tissue.[3] |

Table 2: DAT Functional Potency

| Compound | DAT Function ([³H]DA Uptake Ki, µM) |

| This compound | 1.57 [3] |

| Lobeline | 31.6[3] |

| Data compiled from studies on rat striatal synaptosomes.[3] |

Table 3: Inhibition of Methamphetamine-Evoked Dopamine Overflow

| Compound | IC50 (µM) | Imax (%) |

| This compound | 0.65 [4] | 73 [4] |

| Lobeline | 0.42[4] | 56.1[4] |

| Data from studies on rat striatal slices.[4] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

References

- 1. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits methamphetamine-evoked dopamine release via inhibition of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Lobelane's Effects on Dopamine Neurotransmission: A Technical Guide

Abstract

Lobelane (B1250731), a defunctionalized analog of the Lobelia inflata alkaloid lobeline (B1674988), has been identified as a potent modulator of dopamine (B1211576) (DA) neurotransmission with significant therapeutic potential for psychostimulant use disorders. Unlike its parent compound, this compound exhibits enhanced selectivity for the vesicular monoamine transporter 2 (VMAT2) over the dopamine transporter (DAT) and lacks significant affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and methodological frameworks. Its primary action involves competitively inhibiting dopamine uptake into synaptic vesicles via VMAT2, thereby reducing the releasable pool of dopamine that is targeted by psychostimulants like methamphetamine.[1][3][4]

Core Mechanism of Action in Dopamine Neurotransmission

This compound exerts its effects by interacting with two critical proteins responsible for maintaining dopamine homeostasis within the presynaptic terminal:

-

Vesicular Monoamine Transporter 2 (VMAT2): VMAT2 is an integral protein on synaptic vesicles responsible for sequestering cytosolic dopamine into the vesicles for storage and subsequent exocytotic release.[5] this compound acts as a potent, competitive inhibitor at VMAT2.[3][4] By blocking VMAT2, this compound reduces the packaging of dopamine, which decreases the vesicular pool of DA available for release and may lead to increased cytosolic metabolism of dopamine.[1][6] This is the primary mechanism by which this compound attenuates the effects of psychostimulants, which rely on this vesicular pool to induce massive dopamine efflux.[3]

-

Dopamine Transporter (DAT): DAT is a plasma membrane protein that mediates the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopamine signal. This compound also inhibits DAT function, although with significantly lower potency than its action on VMAT2.[3] This inhibition of reuptake can lead to a modest increase in extracellular dopamine concentrations on its own but is secondary to its VMAT2-mediated effects in the context of psychostimulant action.[7]

The dual interaction of this compound with both VMAT2 and DAT results in a unique pharmacological profile that effectively blunts the neurochemical impact of drugs like methamphetamine.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound and its parent compound, lobeline, at VMAT2 and DAT, as well as their comparative effects on methamphetamine-induced dopamine overflow.

| Table 1: VMAT2 Functional Potency (Inhibition of [³H]DA Uptake) | |

| Compound | Kᵢ (nM) |

| This compound | 45[3][4] |

| nor-Lobelane | 44[3] |

| Lobeline | 470[3] |

| Note: Data from rat striatal synaptic vesicle preparations. |

| Table 2: DAT Functional Potency (Inhibition of [³H]DA Uptake) | |

| Compound | Kᵢ (µM) |

| This compound | 1.57[3] |

| Lobeline | 31.6[3] |

| Note: Data from rat striatal synaptosome preparations. |

| Table 3: Inhibition of Methamphetamine-Evoked DA Overflow | |

| Compound | IC₅₀ (µM) / Iₘₐₓ (%) |

| This compound | 0.65 / 73%[3][4] |

| Lobeline | 0.42 / 56.1%[3][4] |

| Note: Data from superfused rat striatal slices. |

These data highlight that this compound is approximately 10-fold more potent than lobeline at inhibiting VMAT2 function and over 20-fold more potent at inhibiting DAT.[3] Crucially, this compound exhibits a 35-fold greater potency for VMAT2 compared to DAT, underscoring its selectivity.[3][4]

Experimental Protocols

The quantitative data presented were generated using established and rigorous neuropharmacological assays. Detailed methodologies for these key experiments are provided below.

Protocol: VMAT2 Functional Assay (Vesicular [³H]Dopamine Uptake)

This assay measures a compound's ability to inhibit the transport of radiolabeled dopamine into isolated synaptic vesicles.[7]

Methodology:

-

Preparation of Synaptic Vesicles: Homogenize fresh or frozen rat striatal tissue in an ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose, 10 mM HEPES). Perform differential centrifugation to isolate the synaptosomal fraction, which is then lysed via hypo-osmotic shock to release synaptic vesicles. A final centrifugation step pellets the vesicle-rich fraction, which is resuspended in an appropriate assay buffer.

-

Uptake Assay: Pre-incubate aliquots of the vesicular suspension (typically 20-50 µg protein) with varying concentrations of this compound or vehicle control for 10 minutes at 34°C.

-

Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (e.g., 50 nM).

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 5-10 minutes) at 34°C.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Immediately wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Define non-specific uptake in the presence of a saturating concentration of a known VMAT2 inhibitor (e.g., 10 µM reserpine). Calculate specific uptake by subtracting non-specific from total uptake. Plot percent inhibition of specific uptake against the logarithm of this compound concentration to determine the IC₅₀ value, from which the Kᵢ value is calculated using the Cheng-Prusoff equation.

References

- 1. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits methamphetamine-evoked dopamine release via inhibition of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Lobelane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobelane (B1250731), a defunctionalized analog of the natural alkaloid lobeline (B1674988), has emerged as a significant pharmacological tool in neuropharmacology.[1] It is of particular interest for its potent and selective inhibition of the vesicular monoamine transporter 2 (VMAT2), a crucial protein in the central nervous system responsible for packaging monoamine neurotransmitters like dopamine (B1211576) into synaptic vesicles.[1] By modulating dopaminergic neurotransmission, this compound shows potential as a therapeutic agent for substance use disorders, particularly methamphetamine abuse.[2][3] Unlike its parent compound, lobeline, this compound exhibits a reduced affinity for nicotinic acetylcholine (B1216132) receptors, rendering it a more selective VMAT2 inhibitor.[4]

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound. It is designed to be a resource for researchers and professionals involved in the development of novel therapeutics targeting VMAT2.

Pharmacodynamics: Mechanism of Action at the Dopaminergic Synapse

This compound's primary mechanism of action is the competitive inhibition of VMAT2.[5][6] It binds to the tetrabenazine-binding site on the VMAT2 protein, which prevents the uptake of cytosolic dopamine into synaptic vesicles.[4][7] This disruption of dopamine storage leads to a decrease in the amount of dopamine available for release into the synaptic cleft upon neuronal stimulation. Consequently, this compound can attenuate the excessive dopamine release caused by psychostimulants like methamphetamine.[6]

The interaction of this compound with VMAT2 and its effect on dopamine homeostasis can be visualized as follows:

Quantitative Data: Binding Affinity and Functional Inhibition

The following tables summarize the in vitro binding affinities (Ki) and functional inhibition (IC50) of this compound and its parent compound, lobeline, at various neurotransmitter transporters. Lower values indicate higher potency.

Table 1: Binding Affinity (Ki) of this compound and Lobeline at Neurotransmitter Transporters

| Compound | Target | Ki (µM) | Reference(s) |

| This compound | VMAT2 ([³H]DTBZ) | 0.97 | [8] |

| DAT | 1.57 | [5] | |

| SERT | >10 | [8] | |

| Lobeline | VMAT2 ([³H]DTBZ) | 2.04 | [5] |

| DAT | 31.6 | [5] | |

| SERT | >10 | [8] |

Table 2: Functional Inhibition (IC50/Ki) of this compound and Lobeline

| Compound | Assay | IC50/Ki (µM) | Reference(s) |

| This compound | [³H]DA Uptake (VMAT2) | 0.045 (Ki) | [5] |

| METH-evoked DA Overflow | 0.65 (IC50) | [6] | |

| Lobeline | [³H]DA Uptake (VMAT2) | 0.47 (Ki) | [5] |

| METH-evoked DA Overflow | 0.42 (IC50) | [5] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

As of the date of this guide, specific and comprehensive in vivo pharmacokinetic data for this compound in preclinical species has not been widely published. It has been noted that this compound has low water solubility, which could impact its formulation and bioavailability.[6] Furthermore, the development of tolerance to the behavioral effects of this compound may be related to its metabolic properties.[2]

Pharmacokinetic Profile of Lobeline (Parent Compound)

To provide a point of reference, the pharmacokinetic parameters of lobeline have been characterized in rats. It is important to note that these values are for lobeline and may not be directly extrapolated to this compound due to structural differences.

Table 3: Pharmacokinetic Parameters of Lobeline in Rats After Intravenous (IV) Administration

| Dose (mg/kg) | Cmax (ng/mL) | AUC0-6h (ng·h/mL) | t1/2 (h) |

| 1 | 464.8 ± 100.6 | 647.5 ± 150.2 | 1.81 ± 0.66 |

| 5 | 1766.3 ± 283.6 | 3194.3 ± 436.0 | 1.78 ± 0.44 |

| 10 | 4448.8 ± 1172.2 | 7370.0 ± 1058.1 | 2.24 ± 0.84 |

| Data from a study on lobeline pharmacokinetics in rats. The absolute oral bioavailability of lobeline was reported to be 13.8%.[9] |

Experimental Protocol for a Rodent Pharmacokinetic Study of this compound

The following protocol outlines a standard approach for determining the key pharmacokinetic parameters of this compound in a rat model.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. uknowledge.uky.edu [uknowledge.uky.edu]

- 6. researchgate.net [researchgate.net]

- 7. worldscientific.com [worldscientific.com]

- 8. LC-ESI-MS/MS-Based Comparative Metabolomic Study, Antioxidant and Antidiabetic Activities of Three Lobelia Species: Molecular Modeling and ADMET Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Efficacy of Novel Vesicular Monoamine Transporter 2 Inhibitors as Antagonists of d-Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Lobelane: A VMAT2 Inhibitor with Therapeutic Potential for Methamphetamine Abuse

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methamphetamine abuse remains a significant public health challenge with no FDA-approved pharmacotherapies.[1][2] This technical guide explores the preclinical evidence supporting lobelane (B1250731), a defunctionalized analog of the natural alkaloid lobeline (B1674988), as a promising therapeutic candidate for methamphetamine use disorder. This compound's primary mechanism of action involves the competitive inhibition of the vesicular monoamine transporter 2 (VMAT2), a critical protein in the presynaptic terminal of dopaminergic neurons responsible for packaging dopamine (B1211576) into synaptic vesicles.[2][3] By inhibiting VMAT2, this compound effectively reduces the pool of dopamine available for release, thereby attenuating the neurochemical and behavioral effects of methamphetamine. This document provides a comprehensive overview of the pharmacology of this compound, detailed experimental protocols for its preclinical evaluation, and a summary of key quantitative data.

Introduction

Methamphetamine exerts its powerful reinforcing effects primarily by increasing extracellular dopamine concentrations in the brain's reward pathways.[3] It achieves this by disrupting the normal function of both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[2] Methamphetamine acts as a substrate for DAT, leading to reverse transport of dopamine from the presynaptic terminal into the synaptic cleft. Furthermore, it inhibits VMAT2, causing an accumulation of cytosolic dopamine, which further drives this reverse transport.[2][3]

Lobeline, a natural alkaloid, has shown promise in attenuating methamphetamine's effects but exhibits off-target activity, notably at nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][4] this compound, a saturated and defunctionalized analog of lobeline, was developed to enhance selectivity for VMAT2 and reduce nAChR affinity.[3][5] Preclinical studies have demonstrated that this compound competitively inhibits VMAT2, reduces methamphetamine-evoked dopamine release, and decreases methamphetamine self-administration in animal models.[1][2] This guide delves into the technical details of these findings.

Mechanism of Action: VMAT2 Inhibition

This compound's therapeutic potential stems from its targeted interaction with VMAT2. It acts as a competitive inhibitor of dopamine uptake into synaptic vesicles.[2][3] This action is crucial because it directly counteracts one of the primary mechanisms by which methamphetamine elevates extracellular dopamine.

Signaling Pathway of Methamphetamine and this compound

The following diagram illustrates the interplay between methamphetamine, this compound, and dopamine regulation at the presynaptic terminal.

Quantitative Data

The following tables summarize the key in vitro binding affinities and functional potencies of this compound and its parent compound, lobeline.

Table 1: VMAT2 Binding Affinity and Dopamine Uptake Inhibition

| Compound | [3H]DTBZ Binding Ki (µM) | [3H]DA Uptake Ki (nM) | Reference(s) |

| This compound | 0.97 | 45 | [2] |

| Lobeline | 2.04 | 470 | [2] |

| Methamphetamine | 80.1 | 2460 | [2] |

Table 2: Dopamine Transporter (DAT) Uptake Inhibition

| Compound | [3H]DA Uptake Ki (µM) | Reference(s) |

| This compound | 1.57 | [2] |

| Lobeline | 31.6 | [2] |

Table 3: Inhibition of Methamphetamine-Evoked Dopamine Overflow

| Compound | IC50 (µM) | Imax (%) | Reference(s) |

| This compound | 0.65 | 73 | [2] |

| Lobeline | 0.42 | 56.1 | [2] |

Table 4: Effect of this compound on Methamphetamine Self-Administration

| This compound Dose (mg/kg, s.c.) | % Decrease in Methamphetamine Self-Administration | Effect on Sucrose-Maintained Responding | Reference(s) |

| 5.6 | Significant Decrease | No Effect | [1] |

| 10 | Significant Decrease | No Effect | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound.

Preparation of Rat Striatal Synaptic Vesicles

This protocol describes the isolation of synaptic vesicles from rat striatum for use in VMAT2 binding and uptake assays.

-

Tissue Homogenization: Euthanize adult male Sprague-Dawley rats and rapidly dissect the striata on ice. Homogenize the tissue in 10 volumes of ice-cold homogenization buffer (0.32 M sucrose (B13894), 4 mM HEPES, pH 7.4) using a glass-Teflon homogenizer.[6][7]

-

Differential Centrifugation:

-

Hypo-osmotic Lysis: Resuspend the synaptosomal pellet in ice-cold lysis buffer (e.g., distilled water or a low molarity buffer) and incubate on ice for 30-45 minutes to lyse the synaptosomes and release synaptic vesicles.[7]

-

Vesicle Isolation:

-

Resuspension and Storage: Resuspend the final vesicle pellet in a suitable buffer (e.g., storage buffer containing sucrose) and store at -80°C. Protein concentration should be determined using a standard assay (e.g., Bradford assay).

[3H]Dopamine Vesicular Uptake Assay

This assay measures the ability of this compound to inhibit the transport of [3H]dopamine into isolated synaptic vesicles.

-

Reaction Mixture: Prepare assay buffer (e.g., 100 mM KCl, 10 mM NaCl, 1 mM MgCl2, 10 mM potassium phosphate (B84403) buffer, pH 7.4).[8]

-

Incubation: In microcentrifuge tubes, combine synaptic vesicle protein (e.g., 15-30 µg), assay buffer, 1 mM ATP, and varying concentrations of this compound or vehicle. Pre-incubate at 30°C for 15 minutes.

-

Uptake Initiation: Initiate the uptake reaction by adding a mixture of unlabeled dopamine and [3H]dopamine (e.g., final concentration of 6.6 nM [3H]DA). Incubate for 3 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., 1 µM reserpine). Specific uptake is calculated by subtracting non-specific uptake from total uptake. IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation. For kinetic analysis, the assay is performed with varying concentrations of unlabeled dopamine in the presence and absence of this compound to determine Km and Vmax values.[2]

In Vivo Microdialysis

This technique is used to measure extracellular dopamine levels in the brain of awake, freely moving animals.

-

Surgical Implantation of Guide Cannula: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens or striatum. Secure the cannula with dental acrylic and skull screws. Allow for a recovery period of 5-7 days.[9]

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[9] After an equilibration period of 1-2 hours, collect baseline dialysate samples (e.g., every 20 minutes).

-

Drug Administration and Sample Collection: Administer this compound (or vehicle) followed by methamphetamine at specified time points. Continue collecting dialysate samples for several hours post-injection.

-

Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express dopamine levels as a percentage of the average baseline concentration.

Methamphetamine Self-Administration

This operant conditioning paradigm assesses the reinforcing effects of methamphetamine and the ability of this compound to reduce drug-taking behavior.

-

Surgical Implantation of Intravenous Catheter: Surgically implant a chronic indwelling catheter into the jugular vein of rats. Allow for a recovery period.

-

Apparatus: Use standard operant conditioning chambers equipped with two levers, a stimulus light, a drug infusion pump, and a syringe.[10]

-

Training: Train rats to press a designated "active" lever to receive an intravenous infusion of methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR5, where five lever presses result in one infusion).[1][11] A second "inactive" lever is available but has no programmed consequences. Each infusion is paired with a stimulus cue (e.g., light and/or tone).

-

Stable Responding: Continue training until rats exhibit stable patterns of self-administration.

-

This compound Pretreatment: Prior to the self-administration session, administer various doses of this compound or vehicle subcutaneously.[1]

-

Testing: Place the rats in the operant chambers and allow them to self-administer methamphetamine for a set duration (e.g., 1-2 hours).

-

Data Collection and Analysis: Record the number of infusions earned on the active lever. To assess behavioral specificity, a separate cohort of rats can be trained to respond for a non-drug reinforcer, such as sucrose pellets, under a similar schedule of reinforcement.[1]

Clinical Development

While preclinical data for this compound are promising, its clinical development for methamphetamine abuse is not as advanced as its parent compound, lobeline. Lobeline has been evaluated in clinical trials for the treatment of methamphetamine abuse.[1][2] However, no specific clinical trials for this compound in this indication have been registered or reported to date. The development of this compound analogs, such as GZ-793A, has also been explored to improve upon the pharmacokinetic and pharmacodynamic properties of this compound.[12][13][14]

Conclusion

This compound presents a compelling profile as a potential pharmacotherapy for methamphetamine abuse. Its selective and competitive inhibition of VMAT2 directly targets a key mechanism of methamphetamine's action. The preclinical data summarized in this guide, demonstrating its ability to reduce methamphetamine-evoked dopamine release and self-administration, provide a strong rationale for its continued investigation. Further research, including clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound and its analogs in the treatment of methamphetamine use disorder.

References

- 1. This compound decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound analogues containing 4-hydroxy and 4-(2-fluoroethoxy) aromatic substituents: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Striatal synaptosome preparation [protocols.io]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. GZ-793A inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Operant conditioning chamber - Wikipedia [en.wikipedia.org]

- 11. Lobeline attenuates d-methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 13. Oral administration of GZ-793A, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

structure-activity relationship of lobelane and its analogs

An In-depth Technical Guide on the Structure-Activity Relationship of Lobelane (B1250731) and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a defunctionalized analog of the naturally occurring alkaloid lobeline (B1674988), has emerged as a significant pharmacological tool and a promising lead compound for the development of therapeutics, particularly for substance use disorders.[1] Unlike lobeline, which interacts with multiple targets including nicotinic acetylcholine (B1216132) receptors (nAChRs), this compound and its analogs exhibit a more selective and potent inhibition of the vesicular monoamine transporter 2 (VMAT2).[2][3] VMAT2 is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles for subsequent release.[4] By inhibiting VMAT2, this compound analogs can modulate dopaminergic neurotransmission, a key pathway implicated in the rewarding effects of psychostimulants like methamphetamine.[4][5] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, detailing the impact of structural modifications on their biological activity. It includes quantitative data on their binding affinities and functional effects, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Structure-Activity Relationships

Systematic structural modifications of the this compound scaffold have revealed several key features that govern its affinity and selectivity for VMAT2.[6] The core structure of this compound consists of a central piperidine (B6355638) ring with two phenethyl substituents at the 2 and 6 positions.

Defunctionalization of the Lobeline Core

The transition from lobeline to this compound involves the removal of the C10 hydroxyl and C2 keto functionalities. This "defunctionalization" is a critical step in enhancing selectivity for VMAT2 over nAChRs.[2][7] While lobeline binds with high affinity to α4β2* and α7* nAChRs, this compound and other defunctionalized analogs like meso-transdiene (MTD) show markedly reduced affinity for these receptors.[2][8] This strategic removal of functional groups shifts the pharmacological profile from a broad-spectrum nAChR antagonist to a more selective VMAT2 inhibitor.[2]

Modifications of the Piperidine Ring

The central piperidine ring is a crucial determinant of VMAT2 affinity.

-

Stereochemistry: The cis-2,6-disubstituted piperidine stereochemistry is generally preferred for potent VMAT2 inhibition.[9]

-

Ring Size: Reducing the ring size from a piperidine to a pyrrolidine (B122466) has been investigated. While some pyrrolidine analogs retain VMAT2 binding, the SAR becomes complex, suggesting that the piperidine scaffold is more optimal for interaction with the dihydrotetrabenazine (B1670615) (DTBZ) binding site on VMAT2.[10] Replacement of the piperidine ring with a piperazine (B1678402) ring resulted in a significant loss of potency at VMAT2.[11]

-

N-Substitution: The N-methyl group of this compound is not essential for VMAT2 binding, as the N-demethylated analog, nor-lobelane, also exhibits high affinity.[11] However, modifications to the N-substituent can influence both potency and physicochemical properties. For instance, introduction of an N-(2S)-1,2-dihydroxypropyl group in the analog GZ-793A improved VMAT2 affinity and drug-like properties.[12]

Modifications of the Phenyl Rings

Alterations to the two phenyl rings of the phenethyl side chains have a significant impact on VMAT2 affinity.

-

Substitution: Introducing substituents on the phenyl rings can enhance potency. Analogs with methoxy, methylenedioxy, and fluoro substituents have shown high affinity for VMAT2.[11] Specifically, a 2-methoxy substituted analog was found to have very high affinity.[11] The combination of 4-hydroxy and 4-(2-fluoroethoxy) aromatic substituents has also yielded highly potent and selective VMAT2 inhibitors.[12][13]

-

Extended Aromatic Systems: Replacing the phenyl groups with larger aromatic systems, such as 1-naphthyl moieties, can increase VMAT2 affinity and selectivity, suggesting that an extended π system may be beneficial for binding.[2][11]

Modifications of the Methylene (B1212753) Linkers

The length of the methylene linkers connecting the piperidine ring to the phenyl rings is a critical factor for maintaining high affinity at VMAT2.[14] SAR studies have shown that the intramolecular distances between the central piperidine ring and the two phenyl rings are important. The optimal linker lengths appear to be a combination of a two-methylene unit linker at one position and a three-methylene unit linker at the other.[14]

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of key this compound analogs at VMAT2 and other relevant targets.

Table 1: Binding Affinities (Ki, µM) of this compound Analogs at VMAT2 and nAChRs

| Compound | VMAT2 ([3H]DTBZ) | α4β2* nAChR ([3H]Nicotine) | α7* nAChR ([3H]MLA) | Reference(s) |

| (-)-Lobeline | 2.04 | ~0.004 | - | [4] |

| This compound | 0.97 | >100 | >100 | [4][11] |

| meso-transdiene (MTD) | 9.88 | >100 | >100 | [2] |

| 1-NAP-lobelane | 0.63 | - | - | [2] |

| 2-Methoxy-lobelane (28b) | 0.43 | >100 | >100 | [9][11] |

| GZ-793A | 0.039 | >1000 | >1000 | [12][15] |

| Analog 7 (4-OH, 4-OH) | 0.031 | 2.99 | 10.4 | [12] |

| Analog 14 (4-OH, 4-F-ethoxy) | 0.031 | 2.98 | 10.4 | [12][13] |

Data are presented as Ki values in µM. Lower values indicate higher affinity.

Table 2: Functional Inhibition (IC50/Ki, µM) of Monoamine Transporters

| Compound | VMAT2 ([3H]DA Uptake) | DAT ([3H]DA Uptake) | SERT ([3H]5-HT Uptake) | Reference(s) |

| (-)-Lobeline | 0.88 | 80 | - | [4][5] |

| This compound | 0.045 | 1.05 | 3.6 | [4][12] |

| GZ-793A | 0.039 | 1.44 | 9.36 | [12] |

| Analog 14 (4-OH, 4-F-ethoxy) | 0.031 | 2.98 | 10.4 | [12] |

Data are presented as Ki or IC50 values in µM. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies for key experiments cited in the SAR investigation of this compound analogs are provided below.

Protocol 1: Radioligand Binding Assay for VMAT2

This protocol determines the binding affinity of this compound analogs to VMAT2 by measuring their ability to displace the radiolabeled ligand [3H]dihydrotetrabenazine ([3H]DTBZ).[16]

-

Materials:

-

Rat striatal synaptic vesicles

-

[3H]DTBZ

-

This compound analogs (test compounds)

-

Assay buffer (e.g., 10 mM HEPES, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus (cell harvester)

-

Scintillation counter

-

-

Procedure:

-

Vesicle Preparation: Isolate synaptic vesicles from rat striatum using standard differential centrifugation and sucrose (B13894) gradient techniques.

-

Assay Setup: In a 96-well plate, combine the synaptic vesicle preparation, [3H]DTBZ (at a concentration near its Kd), and varying concentrations of the this compound analog.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[16]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[16]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the analog that inhibits 50% of the specific binding of [3H]DTBZ (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 2: [3H]Dopamine Uptake Assay for VMAT2 Function

This assay measures the functional inhibition of VMAT2 by assessing the uptake of [3H]dopamine into isolated synaptic vesicles.[16]

-

Materials:

-

Rat striatal synaptic vesicles

-

[3H]Dopamine

-

This compound analogs (test compounds)

-

ATP (to drive uptake)

-

Uptake buffer

-

Scintillation fluid and counter

-

-

Procedure:

-

Vesicle Preparation: As described in Protocol 1.

-

Assay Initiation: Pre-incubate the vesicles with the this compound analog before initiating the uptake by adding [3H]dopamine and ATP.[16]

-

Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[16]

-

Termination and Filtration: Stop the reaction by adding ice-cold buffer and rapidly filter the mixture to trap the vesicles.[16]

-

Washing: Wash the filters to remove external [3H]dopamine.

-

Quantification: Measure the amount of [3H]dopamine taken up into the vesicles using a scintillation counter.

-

Data Analysis: Determine the concentration of the analog that inhibits 50% of the dopamine uptake (IC50).

-

Protocol 3: Synthesis of this compound Analogs

A general synthetic approach for this compound and its analogs involves a three-step procedure.[1][6]

-

Step 1: Condensation

-

Reaction: Condensation of a substituted 2,6-lutidine with a substituted benzaldehyde (B42025) in the presence of acetic anhydride.[1]

-

Procedure: A mixture of the lutidine and benzaldehyde is refluxed in acetic anhydride. The product, a distyrylpyridine, is then isolated by precipitation in ice water and purified.[1]

-

-

Step 2: Hydrogenation

-

Reaction: Catalytic hydrogenation of the distyrylpyridine using a catalyst such as Adams' catalyst (PtO2).[1]

-

Procedure: The distyrylpyridine is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and hydrogenated under pressure in the presence of the catalyst. This reduces both the pyridine (B92270) ring and the double bonds to yield the corresponding nor-lobelane analog (a cis/trans mixture of 2,6-diphenethylpiperidine).[1] The desired cis-isomer is typically isolated by column chromatography.

-

-

Step 3: N-Alkylation

-

Reaction: N-methylation or other N-alkylation of the nor-lobelane analog.[1]

-

Procedure: For N-methylation, nor-lobelane is treated with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride.[1] Other N-alkyl groups can be introduced using appropriate alkyl halides or other electrophiles.

-

Visualizations

Signaling and Neurotransmitter Transport Pathway

The primary mechanism of action of this compound analogs is the inhibition of VMAT2, which disrupts the normal transport of dopamine into synaptic vesicles. This is particularly relevant in the context of methamphetamine action, which also targets VMAT2.

Caption: Mechanism of VMAT2 inhibition by this compound analogs in the presynaptic terminal.

Experimental Workflow: SAR Study

The process of conducting a structure-activity relationship study for this compound analogs follows a logical progression from synthesis to biological evaluation.

Caption: Workflow for the synthesis and SAR evaluation of this compound analogs.

Conclusion

The structure-activity relationship of this compound analogs has been extensively explored, leading to a deep understanding of the structural requirements for potent and selective inhibition of VMAT2. The key takeaways for drug design include the importance of the defunctionalized lobeline core, the preference for a cis-2,6-disubstituted piperidine ring, and the potential for enhancing affinity through substitution on the phenyl rings. The development of analogs like GZ-793A, with high potency and improved drug-like properties, highlights the success of these SAR-guided efforts. Future work in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic profiles of these compounds to produce viable clinical candidates for the treatment of methamphetamine abuse and other disorders involving dysregulated monoaminergic systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Defunctionalized Lobeline Analogues: Structure–Activity of Novel Ligands for the Vesicular Monoamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Lobeline, this compound and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.uky.edu [scholars.uky.edu]

- 8. researchgate.net [researchgate.net]

- 9. This compound analogues as novel ligands for the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound analogues as novel ligands for the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound analogues containing 4-hydroxy and 4-(2-fluoroethoxy) aromatic substituents: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound analogues containing 4-hydroxy and 4-(2-fluoroethoxy) aromatic substituents: Potent and selective inhibitors of [(3)H]dopamine uptake at the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of a Series of Homologues of this compound at the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

The Binding Site of Lobelane on VMAT2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding of lobelane (B1250731) to the vesicular monoamine transporter 2 (VMAT2). This compound, a defunctionalized analog of lobeline (B1674988), has emerged as a significant pharmacological tool and a potential therapeutic lead compound, particularly for substance abuse disorders, due to its potent and selective interaction with VMAT2.[1][2][3] This document details the quantitative binding affinities, functional potencies, and the mechanistic aspects of this compound's interaction with VMAT2, supported by detailed experimental protocols and visual representations of key processes.

Core Interaction: this compound as a VMAT2 Inhibitor

This compound interacts with VMAT2, an integral membrane protein responsible for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles.[4] This process is crucial for neuronal signaling.[3] By inhibiting VMAT2, this compound disrupts the storage of neurotransmitters like dopamine (B1211576), which is a key mechanism in its potential therapeutic effects against psychostimulants such as methamphetamine.[1][2] this compound exhibits a competitive inhibition of VMAT2 function, suggesting it acts at a specific binding site on the transporter.[1][2]

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (IC50 or functional Ki) of this compound and related compounds at VMAT2 and the dopamine transporter (DAT). The data highlights this compound's higher potency for VMAT2 compared to DAT.

Table 1: VMAT2 Binding Affinity and Functional Potency of this compound and Related Compounds

| Compound | VMAT2 Binding (Ki, µM) | VMAT2 Function ([³H]DA Uptake Ki, nM) |

| This compound | 0.97[1][5][6] | 45[1][5] |

| nor-lobelane | - | 44[1] |

| Lobeline | 2.04[1][5][6] | 470[1] |

| (+)-trans-Lobelane | 6.46[1][6] | - |

| (-)-trans-Lobelane | 5.32[1][6] | - |

| Methamphetamine | 80.1[1][6] | - |

| Data compiled from studies on rat brain tissue.[1][5] |

Table 2: DAT Functional Potency of this compound and Lobeline

| Compound | DAT Function ([³H]DA Uptake Ki, µM) |

| This compound | 1.57[5] |

| Lobeline | 31.6[5] |

| Data compiled from studies on rat striatal synaptosomes.[5] |

The this compound Binding Site on VMAT2

This compound is understood to bind to the tetrabenazine (B1681281) (TBZ) binding site on VMAT2.[7][8] This is distinct from the substrate recognition site for monoamines.[9] Structure-activity relationship studies have revealed that the 2,6-cis-stereochemistry of the substituents on the piperidine (B6355638) ring of this compound is a crucial determinant for its high affinity at VMAT2.[1][6] The defunctionalization of lobeline to this compound enhances its affinity and selectivity for VMAT2 over other targets like nicotinic acetylcholine (B1216132) receptors.[1] Computational modeling and neural network analyses have been employed to further understand the quantitative structure-activity relationships of this compound analogs, highlighting the importance of molecular size, steric structure, and atomic distribution for VMAT2 interaction.[10][11]

While the precise amino acid residues of VMAT2 that form the this compound binding pocket have not been fully elucidated, mutagenesis studies on VMAT2 for other ligands like tetrabenazine provide insights into functionally important domains. For instance, studies have pointed to the involvement of transmembrane domains in tetrabenazine binding.[12][13] Given that this compound interacts with the TBZ binding site, it is likely that residues within these domains are also critical for this compound binding.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding and functional inhibition of this compound at VMAT2.

[³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay

This competitive radioligand binding assay is used to determine the affinity of compounds for the tetrabenazine binding site on VMAT2.[3]

-

Materials:

-

Rat brain tissue (whole brain or striatum)[1]

-

Assay Buffer (e.g., 25 mM HEPES, 100 mM potassium tartrate, 50 µM EGTA, 100 µM EDTA, pH 7.4)[1]

-

[³H]Dihydrotetrabenazine ([³H]DTBZ)[3]

-

Unlabeled tetrabenazine or Ro4-1284 for determination of non-specific binding[1]

-

Test compounds (e.g., this compound)

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in an appropriate buffer. Centrifuge the homogenate at a low speed, followed by a high-speed centrifugation of the supernatant to pellet the synaptic vesicles. Resuspend the pellet in the assay buffer.[1]

-

Incubation: In a 96-well plate, combine the membrane preparation, [³H]DTBZ (at a concentration near its Kd), and varying concentrations of the test compound (this compound) or vehicle. For non-specific binding, add a high concentration of unlabeled tetrabenazine or Ro4-1284.[14]

-

Termination: After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.[5]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[14]

-

Quantification: Place the dried filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.[5][14]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Generate competition curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [³H]DTBZ binding).

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.[5]

-

Vesicular [³H]Dopamine ([³H]DA) Uptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the transport of dopamine into synaptic vesicles by VMAT2.[2]

-

Materials:

-

Rat striatal tissue[1]

-

Assay Buffer (e.g., 25 mM HEPES, 100 mM potassium tartrate, 50 µM EGTA, 100 µM EDTA, 1.7 mM ascorbic acid, 2 mM ATP-Mg2+, pH 7.4)[1]

-

[³H]Dopamine ([³H]DA)

-

Ro4-1284 for determination of non-specific uptake[1]

-

Test compounds (e.g., this compound)

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Procedure:

-

Vesicle Preparation: Prepare synaptic vesicles from rat striatal tissue as described in the binding assay protocol.[1]

-

Incubation: Add aliquots of the vesicular suspension to tubes containing assay buffer, various concentrations of the test compound, and a fixed concentration of [³H]DA.[1]

-

Termination: After an incubation period (e.g., 8 minutes at 37°C), terminate the reaction by rapid filtration through glass fiber filters.[1][2]

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Determine the amount of radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting non-specific uptake (in the presence of Ro4-1284) from total uptake.

-

Determine the IC50 value for the inhibition of [³H]DA uptake.

-

Calculate the functional Ki value using the Cheng-Prusoff equation.

-

Visualizations: Workflows and Pathways

Experimental Workflow for VMAT2 Binding Assay

Caption: Workflow for the [³H]DTBZ competitive binding assay.

VMAT2-Mediated Dopamine Uptake and Inhibition by this compound

Caption: this compound inhibits VMAT2-mediated dopamine uptake into vesicles.

Conclusion

This compound acts as a potent and selective competitive inhibitor of VMAT2, interacting with the tetrabenazine binding site. Its favorable pharmacological profile, characterized by a higher affinity for VMAT2 over DAT and a lack of significant interaction with nicotinic acetylcholine receptors, makes it a valuable lead compound for the development of therapeutics for methamphetamine abuse. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for researchers and drug development professionals working on VMAT2-targeted therapies. Further elucidation of the specific amino acid interactions within the this compound binding site will be crucial for the rational design of next-generation VMAT2 inhibitors with enhanced potency and selectivity.

References

- 1. This compound Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound Hydrochloride|VMAT2 Inhibitor [benchchem.com]

- 7. Exploring the effect of N-substitution in nor-lobelane on the interaction with VMAT2: discovery of a potential clinical candidate for treatment of methamphetamine abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of a Series of Homologues of this compound at the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational neural network analysis of the affinity of lobeline and tetrabenazine analogs for the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational neural network analysis of the affinity of lobeline and tetrabenazine analogs for the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Directed Evolution Reveals Hidden Properties of VMAT, a Neurotransmitter Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mutagenesis and derivatization of human vesicle monoamine transporter 2 (VMAT2) cysteines identifies transporter domains involved in tetrabenazine binding and substrate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Unveiling the Off-Target Profile of Lobelane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the off-target effects of lobelane (B1250731), a synthetic analog of the natural alkaloid lobeline. While this compound is primarily investigated for its potent and selective inhibition of the vesicular monoamine transporter 2 (VMAT2) as a potential therapeutic for substance use disorders, a thorough understanding of its interactions with other molecular targets is crucial for its development and safe application in research and clinical settings.[1] This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes relevant signaling pathways and workflows to provide a critical resource for researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates a significantly improved selectivity profile compared to its parent compound, lobeline, with a primary on-target activity at the vesicular monoamine transporter 2 (VMAT2). The most well-characterized off-target interaction of this compound is with the dopamine (B1211576) transporter (DAT). Although its potency at DAT is considerably lower than at VMAT2, this interaction may become relevant at higher concentrations.[2] Notably, this compound exhibits markedly reduced affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), a primary off-target of lobeline, thereby minimizing nAChR-mediated side effects.[2] This guide provides the quantitative data and experimental context necessary to design and interpret studies involving this compound, ensuring a clear distinction between its on-target and potential off-target effects.

Quantitative Data Summary

The following tables summarize the binding affinities (Kᵢ) and functional potencies (IC₅₀) of this compound at its primary target (VMAT2) and key off-targets. This data, compiled from various preclinical studies, facilitates a direct comparison of this compound's potency and selectivity.

Table 1: Binding Affinity (Kᵢ) of this compound and Comparators at VMAT2

| Compound | Kᵢ (µM) at VMAT2 ([³H]DTBZ binding) | Reference |

| This compound | 0.97 | [3][4] |

| Lobeline | 2.04 | [3][4] |

| (+)-trans-Lobelane | 6.46 | [4] |

| (-)-trans-Lobelane | 5.32 | [4] |

Table 2: Functional Potency (Kᵢ/IC₅₀) of this compound and Comparators at VMAT2 and DAT

| Compound | VMAT2 Function (Kᵢ, nM, [³H]DA Uptake) | DAT Function (Kᵢ, µM, [³H]DA Uptake) | Selectivity (DAT Kᵢ / VMAT2 Kᵢ) | Reference |

| This compound | 45 | 1.57 | 35 | [3][4] |

| Lobeline | 470 | 31.6 | 67 | [3][4] |

| nor-lobelane | 44 | - | - | [3] |

Table 3: Functional Potency (IC₅₀) in Methamphetamine-Evoked Dopamine Overflow

| Compound | IC₅₀ (µM) | Iₘₐₓ (%) | Reference |

| This compound | 0.65 | 73 | [3][5] |

| Lobeline | 0.42 | 56.1 | [3][5] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for replicating and building upon existing research. Below are summaries of key protocols used to characterize the binding and functional effects of this compound.

[³H]Dihydrotetrabenazine ([³H]DTBZ) Radioligand Binding Assay for VMAT2

This competitive binding assay is used to determine the affinity of this compound for the tetrabenazine (B1681281) binding site on VMAT2.[4][6]

-

Objective: To quantify the binding affinity (Kᵢ) of this compound for VMAT2.

-

Materials:

-

Rat brain tissue (e.g., striatum) for membrane preparation.

-

[³H]Dihydrotetrabenazine ([³H]DTBZ) as the radioligand.

-

This compound hydrochloride as the test compound.

-

Tetrabenazine or Ro4-1284 for determining non-specific binding.

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Methodology:

-

Membrane Preparation: Homogenize rat striatal tissue in an ice-cold buffer and perform differential centrifugation to isolate a synaptic vesicle-enriched membrane fraction. Determine the protein concentration of the membrane preparation.[7]

-

Assay Setup: In triplicate, prepare assay tubes containing the membrane preparation, [³H]DTBZ at a concentration near its Kₔ, and either assay buffer (for total binding), a saturating concentration of a known VMAT2 ligand (for non-specific binding), or varying concentrations of this compound.

-

Incubation: Incubate the assay tubes at a specified temperature (e.g., room temperature) for a set duration to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to minimize non-specific binding.[4][7]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percent inhibition of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4]

-

[³H]Dopamine Uptake Assay for DAT Function

This functional assay measures the ability of this compound to inhibit the reuptake of dopamine by DAT in synaptosomal preparations.[2][3]

-

Objective: To determine the functional potency (Kᵢ) of this compound at inhibiting DAT.

-

Materials:

-

Rat striatal tissue for synaptosome preparation.

-

[³H]Dopamine as the substrate.

-

This compound hydrochloride as the test compound.

-

A selective DAT inhibitor (e.g., GBR 12909 or cocaine) to determine non-specific uptake.[2]

-

Krebs-Ringer-HEPES buffer or a similar physiological buffer.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Methodology:

-

Synaptosome Preparation: Homogenize fresh rat striatal tissue in an appropriate buffer (e.g., sucrose (B13894) solution). Perform centrifugation steps to pellet and then resuspend the synaptosomes in the assay buffer.[4]

-

Assay Setup: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or a vehicle control.

-

Uptake Initiation: Initiate the dopamine uptake by adding a fixed concentration of [³H]dopamine to the synaptosome suspensions.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake.

-

Termination and Filtration: Terminate the uptake reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.

-

Quantification: Measure the radioactivity retained on the filters, which represents the amount of [³H]dopamine taken up by the synaptosomes, using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake by this compound and calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Conclusion and Future Directions